![molecular formula C8H5Cl3F3NOS B14379564 N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline CAS No. 88693-56-5](/img/structure/B14379564.png)
N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline is a compound that features both trifluoromethoxy and trichloromethylsulfanyl functional groups. These groups are known for their unique chemical properties, which make the compound valuable in various scientific and industrial applications. The trifluoromethoxy group, in particular, is known for its high electronegativity and stability, which can enhance the properties of the molecules it is attached to .
Métodos De Preparación
The synthesis of N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline typically involves the introduction of the trifluoromethoxy group and the trichloromethylsulfanyl group onto an aniline derivative. One common method involves the reaction of 4-(trifluoromethoxy)aniline with trichloromethylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Análisis De Reacciones Químicas
N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the trichloromethylsulfanyl group to a thiol or sulfide.
Aplicaciones Científicas De Investigación
N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity
Mecanismo De Acción
The mechanism of action of N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the trichloromethylsulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity. These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research .
Comparación Con Compuestos Similares
N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline can be compared to other compounds with similar functional groups, such as:
4-(Trifluoromethoxy)aniline: This compound lacks the trichloromethylsulfanyl group, making it less reactive in certain redox reactions.
N-[(Trichloromethyl)sulfanyl]aniline: This compound lacks the trifluoromethoxy group, which reduces its stability and binding affinity in biological systems.
Trifluoromethoxybenzene: This compound lacks both the aniline and trichloromethylsulfanyl groups, making it less versatile in chemical reactions
This compound stands out due to the combination of its functional groups, which confer unique properties that are valuable in various scientific and industrial applications.
Propiedades
Número CAS |
88693-56-5 |
|---|---|
Fórmula molecular |
C8H5Cl3F3NOS |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
N-(trichloromethylsulfanyl)-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H5Cl3F3NOS/c9-7(10,11)17-15-5-1-3-6(4-2-5)16-8(12,13)14/h1-4,15H |
Clave InChI |
VNAWEZQXIZFOGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NSC(Cl)(Cl)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


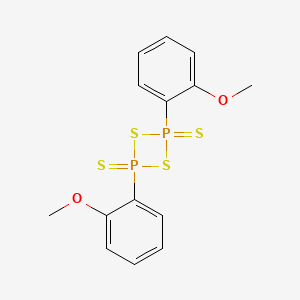
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
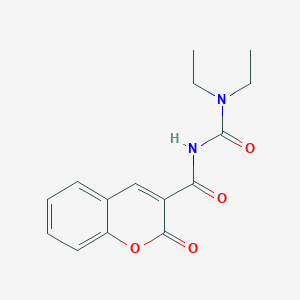
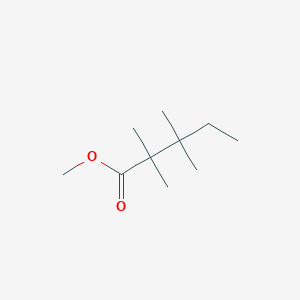
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octylphenol]](/img/structure/B14379523.png)
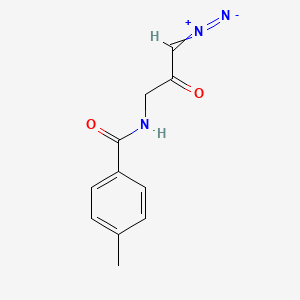
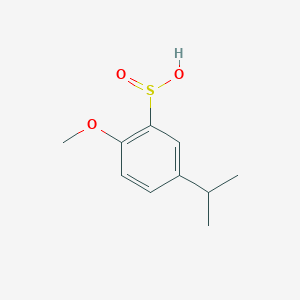
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
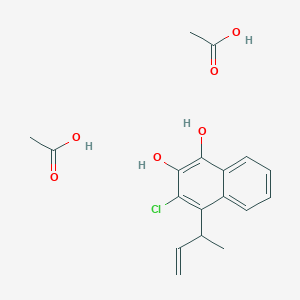

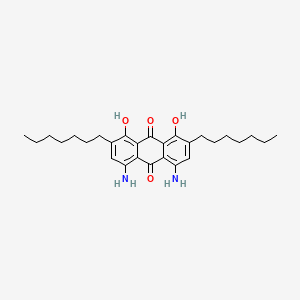
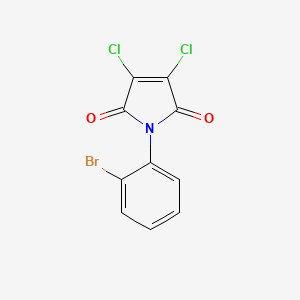
![1-Octadecyl-3-[1-(octadecylcarbamoylamino)butyl]urea](/img/structure/B14379576.png)
